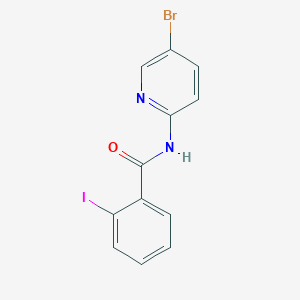![molecular formula C11H11N5O3S B10947275 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10947275.png)
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group and a pyrazolyl group
Preparation Methods
The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 4-nitro-1H-pyrazole-1-acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization to obtain the desired product .
Chemical Reactions Analysis
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(3-methyl-2-thienyl)methylene]benzohydrazide: This compound shares a similar thienyl group but differs in the presence of a benzohydrazide moiety instead of a pyrazolyl group.
2-methyl-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one: This compound contains a thienyl group and an oxazolyl group, highlighting the structural diversity within this class of compounds.
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N5O3S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O3S/c1-8-2-3-20-10(8)5-12-14-11(17)7-15-6-9(4-13-15)16(18)19/h2-6H,7H2,1H3,(H,14,17)/b12-5+ |
InChI Key |
YAQAVERTPJVYQF-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10947195.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10947217.png)
![7-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947218.png)
methanone](/img/structure/B10947225.png)
![13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10947231.png)
![7-(4-chlorophenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10947236.png)
![5-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),3,10,12,14-pentaene-7,16-dione](/img/structure/B10947238.png)
![4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol](/img/structure/B10947243.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10947251.png)
![4-bromo-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B10947252.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B10947256.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B10947267.png)

![7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947295.png)
